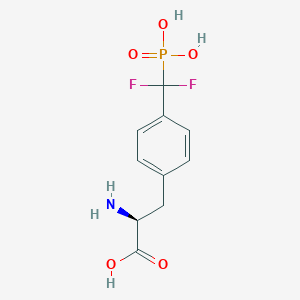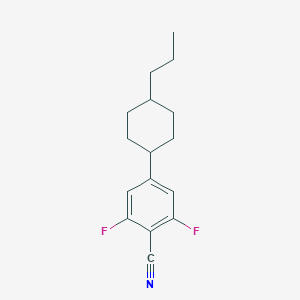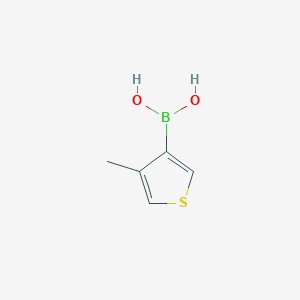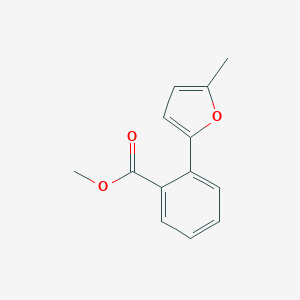
4-(Phosphonodifluoromethyl)-L-phenylalanine
Vue d'ensemble
Description
4-(Phosphonodifluoromethyl)-L-phenylalanine is a compound that plays a significant role in cellular signal transduction . It has a molecular formula of C10H12F2NO5P and a molecular weight of 295.18 g/mol .
Synthesis Analysis
The synthesis of 4-(Phosphonodifluoromethyl)-L-phenylalanine involves the incorporation of phosphotyrosyl mimetic into signal transduction-directed peptides . This process is often used in the preparation of fluoro-4-(phosphonomethyl)-D,L-phenylalanine and hydroxy-4-(phosphonomethyl)-D,L-phenylalanine, which are suitably protected for solid-phase synthesis of peptides containing hydrolytically stable analogs of O-phosphotyrosine .Chemical Reactions Analysis
The chemical reactions involving 4-(Phosphonodifluoromethyl)-L-phenylalanine are primarily related to its role in cellular signal transduction . It is incorporated into synthetic phosphotyrosyl-containing peptides based on cognate sequences surrounding these phosphotyrosyl residues .Applications De Recherche Scientifique
Synthesis and Peptide Analogues : Burke et al. (1993) reported the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its derivatives, which were used for solid-phase synthesis of SH2-related peptides containing nonhydrolyzable phosphotyrosyl mimetics (Burke, Smyth, Otaka, & Roller, 1993).
Binding Affinity and Cellular Uptake : Stankovic et al. (1997) found that incorporating 4-phosphonodifluoromethyl-phenylalanine into SH2 targeted peptides and peptidomimetic ligands affected binding affinity and selectivity towards Src and Abl SH2 domains. This compound also helped in producing prodrugs with excellent cellular delivery and reconversion rates (Stankovic et al., 1997).
Inhibition of Insulin Receptor Dephosphorylation : Burke et al. (1994) demonstrated that a hexameric peptide containing phosphonodifluoromethyl phenylalanine was exceptionally potent in inhibiting PTP 1B-mediated dephosphorylation of the insulin receptor, indicating its potential as a powerful PTP inhibitor (Burke, Kole, & Roller, 1994).
Synthesis and Therapeutic Role in Signal Transduction : A review by Wardle et al. (2010) highlighted the development and application of 4-(phosphonodifluoromethyl)phenylalanine in peptidomimetic ligands targeting proteins in dysfunctional intracellular signal transduction pathways. The review also discussed the chemical synthesis and utility of related phosphotyrosine analogues (Wardle, Hudson, & Bligh, 2010).
Potent Inhibition of Protein-Tyrosine Phosphatases : Chen et al. (1995) found that phosphonodifluoromethyl phenylalanine was more effective than its counterpart phosphonomethyl phenylalanine in inhibiting protein tyrosine phosphatases. This was attributed to the introduction of fluorine atoms, enhancing binding affinity and mimicking phosphate ester oxygen in phosphotyrosine (Chen et al., 1995).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2NO5P/c11-10(12,19(16,17)18)7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8H,5,13H2,(H,14,15)(H2,16,17,18)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDUMKHDIFUQGB-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phosphonodifluoromethyl)-L-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)
![3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol](/img/structure/B71455.png)



![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)

![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)
